molecular formula C15H19N3OS3 B2581840 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1421476-43-8

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2581840
CAS No.: 1421476-43-8
M. Wt: 353.52
InChI Key: BTQDBHPQMZITOB-UHFFFAOYSA-N
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Description

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a thiazole ring, and a thiophene ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Attachment of the Thioether Group: The thiazole ring can then be functionalized with a thioether group using a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Coupling with Thiophene: The final step involves coupling the piperidine derivative with a thiophene carboxylic acid derivative using a peptide coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thioether groups.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(phenyl)piperidine-1-carboxamide
  • 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(pyridin-2-yl)piperidine-1-carboxamide
  • 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(furan-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide lies in its specific combination of functional groups and ring systems, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS3/c1-11-9-21-15(16-11)22-10-12-4-6-18(7-5-12)14(19)17-13-3-2-8-20-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQDBHPQMZITOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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